1-Bromo-2-iodotetrafluoroethane
Overview
Description
1-Bromo-2-iodotetrafluoroethane is a compound in the family of halogenated ethanes, known for its unique properties due to the presence of both bromine and iodine atoms along with fluorine. This molecular structure contributes to its distinctive physical and chemical characteristics.
Synthesis Analysis
- The synthesis of related halogenated ethanes typically involves the reaction of alkenes with halogenated reagents under controlled conditions. For example, Novikov & Sampson (2005) reported the synthesis of 1-bromo-1-lithioethene, a related compound, which demonstrates the general approach to synthesizing such molecules (Novikov & Sampson, 2005).
Molecular Structure Analysis
- The molecular structure of 1-Bromo-2-iodotetrafluoroethane and similar compounds has been studied through methods like X-ray diffraction. For instance, Olejniczak, Katrusiak, & Vij (2009) explored weak intermolecular interactions and molecular aggregation in related dihaloperfluoroethanes (Olejniczak, Katrusiak, & Vij, 2009).
Chemical Reactions and Properties
- 1-Bromo-2-iodotetrafluoroethane participates in various chemical reactions, including halogen exchange and addition reactions. For instance, Chen, Xu, & Qing (2021) described the photoredox-catalyzed addition of dibromofluoromethane to alkenes, a process that could be analogous to reactions involving 1-Bromo-2-iodotetrafluoroethane (Chen, Xu, & Qing, 2021).
Physical Properties Analysis
- The physical properties of halogenated ethanes like 1-Bromo-2-iodotetrafluoroethane are influenced by their molecular structure. Thomassen, Samdal, & Hedberg (1992) investigated the molecular structures and conformational compositions of related molecules, providing insights into their physical state and behavior (Thomassen, Samdal, & Hedberg, 1992).
Chemical Properties Analysis
- Marotta, Bosa, Scorrano, & Paradisi (2005) explored the ion chemistry of halothane, a closely related compound, under various conditions, shedding light on the chemical behavior and reactivity of halogenated ethanes including 1-Bromo-2-iodotetrafluoroethane (Marotta et al., 2005).
Scientific Research Applications
Ring Halogenation of Polyalkylbenzenes : It is utilized for ring halogenations of polyalkylbenzenes, notably in preparing 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield (Bovonsombat & Mcnelis, 1993).
Synthesis of Hydrocarbons : The compound aids in the synthesis of hydrocarbons capable of diyl formation, an important process in organic chemistry (Wittig, 1980).
Organic Synthesis : It plays a role in the simple and selective synthesis of 2-bromo- and 2-iodo-1-alkenes, a key process in organic synthesis (Hara, Dojo, Takinami & Suzuki, 1983).
Studying Molecular Structures : The compound is useful for investigating the structure and properties of analogous compounds, expanding our understanding of molecular interactions (Douglass, Janoušek, Kaszyński & Young, 1998).
Building Block for Fluorine Compounds : It serves as a building block for numerous fluorine compounds, especially those containing the CF-3 group, through organometallic and free radical reactions (Dmowski, 2011).
Synthesis of 1,1-Difluoroallenes : This compound is employed in the synthesis of 1,1-difluoroallenes bearing various substituents, highlighting its versatility in creating complex molecular structures (Oh, Fuchibe, Yokota & Ichikawa, 2012).
Modular Synthesis of Compounds : It's used as a pseudosymmetric building block for the synthesis of complex molecules like cis and trans bupleurynol (Ghasemi, Antunes & Organ, 2004).
Study of Weak Intermolecular Interactions : The isostructural crystals of this compound can be used to study weak intermolecular interactions and molecular disorder in dihaloperfluoroethanes (Olejniczak, Katrusiak & Vij, 2009).
Fragmentation Studies : It assists in studying the selectivity in fragmentation after iodine electron excitation, particularly around the Cα-I bond (Thissen, Hubin-franskin, Furlan, Piette, Morin & Nenner, 1992).
Practical Reagent in Organic Synthesis : 1-Bromo-1-lithioethene, a derivative, is a practical reagent offering high diastereoselectivities and compatibility with various protecting groups in organic synthesis (Novikov & Sampson, 2005).
Anesthetic Halothane Study : It's studied in the context of the common anesthetic halothane in air plasma at atmospheric pressure (Marotta, Bosa, Scorrano & Paradisi, 2005).
Carbonyl Allylation : 1-Bromo-2-butene, a related compound, is used for α-syn-allylation of aldehydes, producing specific substituted syn-2-methyl-3 molecules (Masuyama, Kishida & Kurusu, 1996).
CuI-Catalyzed Domino Process : This compound is integral in the CuI-catalyzed domino process for synthesizing 2,3-disubstituted benzofurans (Lu, Wang, Zhang & Ma, 2007).
Synthesis of Dihydrodibenzo[b,d]furan-1(2H)-ones : It's used in the Cu(I)-catalyzed reaction for synthesizing 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones (Aljaar, Malakar, Conrad, Strobel, Schleid & Beifuss, 2012).
Conformational Studies : Studies on the conformers of 1-bromo-2-iodoethane provide insights into the energy differences and stability of different molecular structures (Ramasami, 2007).
Synthesis of Fluorine-Containing Compounds : Photoredox catalysis is used to transform 1-Bromo-1-fluoroalkanes into various fluorine-containing compounds, showcasing the versatility in chemical transformations (Chen, Xu & Qing, 2021).
Nanofiltration in Pharmaceutical Applications : The technique is employed in recovering high-value pharmaceutical ingredients from ethanol solution, emphasizing its role in sustainable pharmaceutical processes (Martínez, Bruggen, Negrin & Alconero, 2012).
Vibration Spectra and Rotational Isomerism Study : Although this study focuses on the vibration spectra and rotational isomerism of chain molecules, it doesn't specifically highlight the applications of 1-Bromo-2-iodotetrafluoroethane (Ogawa, Imazeki, Yamaguchi, Matsuura, Harada & Shimanouchi, 1978).
Safety And Hazards
Future Directions
1-Bromo-2-iodotetrafluoroethane is also useful as a crosslinkable monomer for various fluoropolymers . Its production method, which enables the production of 1-bromo-2-iodotetrafluoroethane from tetrafluoroethylene in a relatively short time without using expensive iodine bromide, could be of interest for future research and applications .
properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoro-2-iodoethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF4I/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNPYKGTNSXKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194941 | |
Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-iodotetrafluoroethane | |
CAS RN |
421-70-5 | |
Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-1,1,2,2-tetrafluoro-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30194941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromotetrafluoro-2-iodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-1,1,2,2-TETRAFLUORO-2-IODOETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E75XU1N0MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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